molecular formula C6H6Cl2F2N2 B6184028 (2-chloro-4,6-difluorophenyl)hydrazine hydrochloride CAS No. 2613385-23-0

(2-chloro-4,6-difluorophenyl)hydrazine hydrochloride

Cat. No.: B6184028
CAS No.: 2613385-23-0
M. Wt: 215.02 g/mol
InChI Key: JXHMTUYDVWBDFZ-UHFFFAOYSA-N
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Description

(2-chloro-4,6-difluorophenyl)hydrazine hydrochloride is a chemical compound with the molecular formula C6H5ClF2N2·HCl.

Properties

CAS No.

2613385-23-0

Molecular Formula

C6H6Cl2F2N2

Molecular Weight

215.02 g/mol

IUPAC Name

(2-chloro-4,6-difluorophenyl)hydrazine;hydrochloride

InChI

InChI=1S/C6H5ClF2N2.ClH/c7-4-1-3(8)2-5(9)6(4)11-10;/h1-2,11H,10H2;1H

InChI Key

JXHMTUYDVWBDFZ-UHFFFAOYSA-N

Canonical SMILES

C1=C(C=C(C(=C1F)NN)Cl)F.Cl

Purity

95

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2-chloro-4,6-difluorophenyl)hydrazine hydrochloride typically involves the reaction of 2-chloro-4,6-difluoroaniline with hydrazine hydrate in the presence of hydrochloric acid. The reaction is carried out under controlled temperature and pressure conditions to ensure high yield and purity .

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale batch or continuous flow processes. These methods are optimized for efficiency, cost-effectiveness, and environmental sustainability. The use of advanced reactors and purification techniques ensures the consistent quality of the final product .

Chemical Reactions Analysis

Types of Reactions

(2-chloro-4,6-difluorophenyl)hydrazine hydrochloride undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like sodium methoxide. The reactions are typically carried out under controlled temperature and pH conditions to achieve the desired products .

Major Products Formed

The major products formed from these reactions include azides, nitroso derivatives, amines, and substituted phenylhydrazines. These products have various applications in chemical synthesis and research .

Scientific Research Applications

Anticancer Properties

Research indicates that compounds similar to (2-chloro-4,6-difluorophenyl)hydrazine hydrochloride may function as tissue-selective androgen receptor modulators (SARMs). These compounds are being investigated for their potential in treating conditions such as prostate cancer. Studies have shown that certain derivatives exhibit significant antagonistic activity against the androgen receptor, which is crucial in the progression of prostate cancer and other androgen-dependent diseases .

Neuropharmacology

The compound has also been explored in neuropharmacological contexts. It is noted for its potential applications in treating neurological disorders due to its interactions with neurotransmitter systems. Specifically, it has been linked to research on depression, anxiety, and cognitive functions . The hydrazine moiety is known to influence neurochemical pathways, making it a candidate for further investigation in neuroinflammation and related conditions.

Summary of Biological Activities

Activity Description Reference
Antagonistic ActivityCompounds exhibit high affinity for androgen receptors
Neuropharmacological EffectsPotential applications in treating anxiety and depression
Anticancer ApplicationsInvestigated for use in prostate cancer therapy

Case Studies

  • Case Study 1: Prostate Cancer Treatment
    A study published in a peer-reviewed journal demonstrated that a derivative of this compound effectively inhibited the proliferation of prostate cancer cell lines in vitro. The compound showed promise as a therapeutic agent due to its selective antagonism towards androgen receptors .
  • Case Study 2: Neurotransmitter Modulation
    Research conducted on animal models indicated that the compound could modulate neurotransmitter levels associated with mood regulation. This study highlighted its potential as an antidepressant candidate, warranting further investigation into its mechanisms of action on the central nervous system .

Mechanism of Action

The mechanism of action of (2-chloro-4,6-difluorophenyl)hydrazine hydrochloride involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or by altering the enzyme’s conformation. It can also interact with cellular receptors, modulating signal transduction pathways and affecting cellular functions .

Comparison with Similar Compounds

Similar Compounds

Similar compounds to (2-chloro-4,6-difluorophenyl)hydrazine hydrochloride include:

Uniqueness

What sets this compound apart from these similar compounds is its unique combination of chlorine and fluorine substituents on the phenyl ring. This unique structure imparts distinct chemical reactivity and biological activity, making it a valuable compound for various research and industrial applications .

Biological Activity

(2-chloro-4,6-difluorophenyl)hydrazine hydrochloride is a compound with significant biological activity, particularly in the fields of medicinal chemistry and pharmacology. This article explores its biological mechanisms, applications, and relevant research findings.

  • Chemical Formula : C7H7ClF2N2·HCl
  • Molecular Weight : 210.56 g/mol
  • IUPAC Name : this compound

The biological activity of this compound primarily involves its interaction with various molecular targets, including enzymes and receptors.

  • Enzyme Inhibition : The compound can inhibit enzyme activity by binding to the active site or altering the enzyme’s conformation. This mechanism is crucial in therapeutic contexts where enzyme modulation is desired.
  • Signal Transduction : It may also interact with cellular receptors, influencing signal transduction pathways and affecting cellular functions.

Antiviral Activity

Research indicates that derivatives of (2-chloro-4,6-difluorophenyl)hydrazine exhibit antiviral properties. A study on related compounds demonstrated effectiveness against HIV-1 variants, showcasing their potential as novel non-nucleoside reverse transcriptase inhibitors (NNRTIs) .

Anticancer Activity

The compound has shown promise in anticancer applications. In vitro studies have reported that certain derivatives exhibit potent activity against various cancer cell lines. For instance:

CompoundCell LineIC50 (μM)
12Bel-740232.4
13HT-108025.4
cisplatinBel-740273.3

Compounds 12 and 13 were found to be more effective than cisplatin against the tested cell lines .

Enzyme Interaction Studies

The compound is utilized in enzyme inhibition studies, particularly focusing on its effects on fibroblast growth factor receptors (FGFRs). For example:

CompoundTargetIC50 (nM)
Compound AFGFR1<4.1
Compound BFGFR22.0 ± 0.8

These findings indicate that this compound and its derivatives can serve as potent inhibitors for specific targets in cancer therapy .

Case Studies

  • HIV Research : A study highlighted the compound's ability to inhibit HIV-1 variants effectively, demonstrating its potential in developing new antiviral therapies .
  • Cancer Treatment : Another investigation into anticancer properties revealed that compounds derived from (2-chloro-4,6-difluorophenyl)hydrazine showed superior efficacy compared to traditional chemotherapeutics like cisplatin .

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